Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate
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Overview
Description
Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia . The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, where it is further stirred for an extended period. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can influence various biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties in organic synthesis.
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Another carbamate derivative with different functional groups.
Uniqueness
Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H23NO4 |
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Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(4-methoxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18) |
InChI Key |
PDULSURPMKMHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CO |
Origin of Product |
United States |
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